molecular formula C9H12N4O B12069727 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine

Cat. No.: B12069727
M. Wt: 192.22 g/mol
InChI Key: VKSZSVVYLDVVGL-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include acetic anhydride and pyridine, with reactions often carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its role as an inhibitor of protein kinases.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound also acts as a protein kinase inhibitor and has similar biological activities.

    Pyrazolo[3,4-d]pyrimidine: This compound is used as a scaffold for the development of CDK2 inhibitors.

Uniqueness

5-(Pyrrolidine-1-carbonyl)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(4-aminopyrimidin-5-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H12N4O/c10-8-7(5-11-6-12-8)9(14)13-3-1-2-4-13/h5-6H,1-4H2,(H2,10,11,12)

InChI Key

VKSZSVVYLDVVGL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=CN=C2N

Origin of Product

United States

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